REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:18])([CH2:10][O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1)[CH2:3][CH2:4][C:5](OCC)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.CCCCCCC.CO>C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C.[Na+].[Cl-]>[CH3:1][C:2]([CH3:18])([CH2:10][O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1)[CH2:3][CH2:4][CH:5]=[O:6] |f:1.2,8.9|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)OCC)(COC1OCCCC1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[Na+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
stir for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10 C
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
CUSTOM
|
Details
|
forming a gel
|
Type
|
FILTRATION
|
Details
|
The gelatinous mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with 750 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=O)(COC1OCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |